molecular formula C28H28ClF3N2O5 B11497687 4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide

4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide

Cat. No.: B11497687
M. Wt: 565.0 g/mol
InChI Key: YNWVZNQGICFMJW-UHFFFAOYSA-N
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Description

4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a dimethoxyphenyl group, and a chloro-substituted benzamide moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, starting from a suitable phenylhydrazine and a ketone or aldehyde.

    Introduction of the Trifluoromethyl Group: This can be achieved via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.

    Attachment of the Dimethoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced to the indole core.

    Formation of the Benzamide Moiety: The final step involves the acylation of the indole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the dimethoxyphenyl group can participate in π-π stacking interactions. The chloro group may also contribute to the binding through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(methyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(fluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C28H28ClF3N2O5

Molecular Weight

565.0 g/mol

IUPAC Name

4-chloro-N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide

InChI

InChI=1S/C28H28ClF3N2O5/c1-26(2)14-19-23(20(35)15-26)27(28(30,31)32,33-24(36)17-6-8-18(29)9-7-17)25(37)34(19)12-11-16-5-10-21(38-3)22(13-16)39-4/h5-10,13H,11-12,14-15H2,1-4H3,(H,33,36)

InChI Key

YNWVZNQGICFMJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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